5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring with a phenyl group attached to the second carbon atom. It is recognized for its potential applications in medicinal chemistry due to its antioxidant properties and ability to act as a radical scavenger. The compound is also known for its role in various biochemical pathways, particularly those related to oxidative stress.
The synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The process begins with the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazolone ring.
Reaction Conditions:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance efficiency and yield while maintaining product purity.
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one features a five-membered ring structure that includes two nitrogen atoms. The molecular weight of this compound is approximately 186.21 g/mol, with a melting point that varies depending on purity but generally falls within the range of 120–130 °C .
Structural Representation:
C1=NN(C(=O)C1)c2ccccc2
This notation indicates the connectivity of atoms within the molecule, providing insight into its potential reactivity and interactions with other compounds.
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one acts primarily as an antioxidant and radical scavenger. Its mechanism involves neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress.
Biochemical Pathways:
The antioxidant activity contributes to its potential therapeutic applications, particularly in conditions characterized by oxidative stress such as neurodegenerative diseases.
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits moderate solubility in organic solvents like ethanol but limited solubility in water. Its stability can be influenced by environmental factors such as pH and temperature .
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific uses:
This compound's versatility makes it valuable in both academic research and potential pharmaceutical applications .
Pyrazolones are a subclass of five-membered azole heterocycles characterized by a lactam-like structure containing two nitrogen atoms and one ketone group. The core scaffold exhibits three dominant tautomeric forms: 3-pyrazolone (lactam form), 5-pyrazolone (lactim form), and 4-pyrazolone (hydroxy form). Classification depends on substituent positions:
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is specifically categorized as a 3-aryl-5-pyrazolone due to its phenyl group at position 5 and ketonic oxygen at position 3. The phenyl substituent enhances planarity and influences electronic delocalization, while the pyrazolone ring allows for keto-enol tautomerism, which dictates reactivity and biological interactions [1] [7].
The pyrazolone scaffold originated in 1883 with Ludwig Knorr’s synthesis of phenazone (antipyrine) via condensation of phenylhydrazine and ethyl acetoacetate. Although 5-phenyl-2,4-dihydro-3H-pyrazol-3-one was not isolated until later, its structural foundation emerged from Theodor Curtius’s 1883 work reacting phenylhydrazine with ethyl benzoylacetate to form 3-phenyl-5-pyrazolone—a direct structural analog. These reactions established the classical synthesis routes for aryl-substituted pyrazolones [1] [7].
Year | Scientist | Contribution | Significance |
---|---|---|---|
1883 | Ludwig Knorr | Synthesized phenazone (antipyrine) | First pyrazolone drug prototype |
1883 | Theodor Curtius | Synthesized 3-phenyl-5-pyrazolone | Foundation for 5-arylpyrazolone derivatives |
1922 | - | Introduction of dipyrone (metamizole) | Clinical use of pyrazolone analgesics |
2001 | - | Approval of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | Neuroprotective pyrazolone for cerebral ischemia [7] |
The compound exhibits three critical structural characteristics:
Tautomer | Stability Factors | Characteristic Reactions |
---|---|---|
Keto form (3H-pyrazol-3-one) | Favored in aprotic solvents; observed in XRD | Nucleophilic addition at carbonyl carbon |
Enol form (3-hydroxy-1H-pyrazole) | Stabilized by intramolecular H-bonding | Electrophilic substitution at C-4 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: